molecular formula C16H13NO2 B14121355 Methyl 2-(1-indolyl)benzoate

Methyl 2-(1-indolyl)benzoate

Katalognummer: B14121355
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: AWNNZZHGKLJOAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1-indolyl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a benzoate ester linked to an indole moiety, making it a versatile molecule in synthetic chemistry and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-indolyl)benzoate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method involves the cyclization of 1-(2-aminoaryl)ynols using a palladium-catalyzed carbonylation reaction .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes due to their efficiency and scalability. Transition metal-catalyzed cyclization reactions of unsaturated substrates are commonly used . These methods allow for the large-scale production of indole derivatives with high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-indolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1-indolyl)benzoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(1-indolyl)benzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(1-indolyl)benzoate is unique due to its specific ester linkage and the position of the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Eigenschaften

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

methyl 2-indol-1-ylbenzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-7-3-5-9-15(13)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3

InChI-Schlüssel

AWNNZZHGKLJOAQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1N2C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.